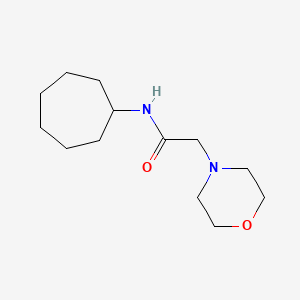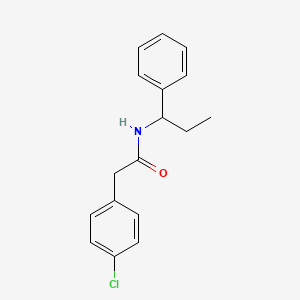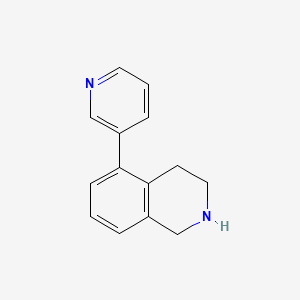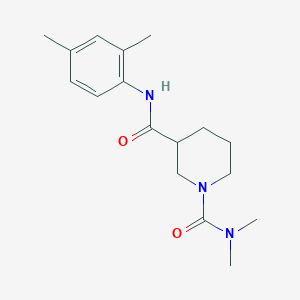
N-cycloheptyl-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(4-morpholinyl)acetamide, also known as GW791343X, is a selective and potent antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in inflammation, pain, and immune responses. GW791343X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
N-cycloheptyl-2-(4-morpholinyl)acetamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP (adenosine triphosphate). The P2X7 receptor activation leads to the influx of Ca2+ and Na+ ions and the efflux of K+ ions, which triggers various downstream signaling pathways, including the NLRP3 inflammasome activation and the production of pro-inflammatory cytokines. N-cycloheptyl-2-(4-morpholinyl)acetamide binds to the ATP-binding site of the P2X7 receptor and prevents the ATP binding and subsequent channel opening, thus blocking the downstream signaling cascades.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease context and the experimental conditions. For example, in cancer cells, N-cycloheptyl-2-(4-morpholinyl)acetamide has been found to induce apoptosis, inhibit cell cycle progression, and reduce the migration and invasion of cancer cells. In neurodegenerative disorders, N-cycloheptyl-2-(4-morpholinyl)acetamide has been demonstrated to reduce the release of pro-inflammatory cytokines, prevent the activation of microglia and astrocytes, and enhance the survival and differentiation of neurons. In autoimmune diseases, N-cycloheptyl-2-(4-morpholinyl)acetamide has been shown to suppress the proliferation and activation of T cells, reduce the production of pro-inflammatory cytokines, and inhibit the development of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-(4-morpholinyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its well-established synthesis method, and its availability from commercial sources. However, N-cycloheptyl-2-(4-morpholinyl)acetamide also has some limitations, such as its potential off-target effects on other P2X receptors or non-purinergic receptors, its poor solubility in aqueous solutions, and its potential toxicity or cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-cycloheptyl-2-(4-morpholinyl)acetamide and the P2X7 receptor. First, more studies are needed to elucidate the precise mechanisms of action of N-cycloheptyl-2-(4-morpholinyl)acetamide and its downstream signaling pathways in different disease contexts. Second, more efforts should be made to optimize the pharmacokinetic and pharmacodynamic properties of N-cycloheptyl-2-(4-morpholinyl)acetamide, such as its solubility, stability, and bioavailability, for its potential clinical applications. Third, more studies are needed to investigate the potential synergy or combination of N-cycloheptyl-2-(4-morpholinyl)acetamide with other drugs or therapies for enhanced therapeutic efficacy. Fourth, more studies should be conducted to explore the potential diagnostic or prognostic value of the P2X7 receptor and its ligands, including N-cycloheptyl-2-(4-morpholinyl)acetamide, in various diseases. Finally, more studies are needed to evaluate the safety and toxicity profiles of N-cycloheptyl-2-(4-morpholinyl)acetamide and its potential long-term effects on human health.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(4-morpholinyl)acetamide involves the reaction of 2-(4-morpholinyl)acetic acid with cycloheptylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst, such as DMAP (4-dimethylaminopyridine). The resulting N-cycloheptyl-2-(4-morpholinyl)acetamide can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
N-cycloheptyl-2-(4-morpholinyl)acetamide has been widely used in scientific research to investigate the role of P2X7 receptor in various diseases. For example, in cancer research, N-cycloheptyl-2-(4-morpholinyl)acetamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the P2X7 receptor-mediated signaling pathway. In neurodegenerative disorder research, N-cycloheptyl-2-(4-morpholinyl)acetamide has been found to protect neurons from inflammation-induced damage by inhibiting the activation of microglia and astrocytes via P2X7 receptor blockade. In autoimmune disease research, N-cycloheptyl-2-(4-morpholinyl)acetamide has been demonstrated to suppress the production of pro-inflammatory cytokines and the activation of T cells by blocking the P2X7 receptor.
Propriétés
IUPAC Name |
N-cycloheptyl-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(11-15-7-9-17-10-8-15)14-12-5-3-1-2-4-6-12/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFTUZSNADRBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine](/img/structure/B5399020.png)
![1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5399035.png)

![1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5399057.png)
![6-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5399058.png)



![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5399085.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5399090.png)
![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5399095.png)
![N-cyclopropyl-7-(3-phenylbutanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5399105.png)
![(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5399111.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5399113.png)